N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
Description
This compound features a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a thiophene-2-carboxamide moiety at position 4. Its molecular formula is C₂₆H₂₃NO₅S, with a molecular weight of 469.53 g/mol. Structural studies of this compound and analogs often employ crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation of molecular geometry .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-13-16-12-15(24-23(26)20-5-4-10-30-20)7-9-17(16)29-22(13)21(25)14-6-8-18(27-2)19(11-14)28-3/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWRDNFNMYUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 445.5 g/mol. The compound features a benzofuran moiety, methoxy groups, and a thiophene ring, which contribute to its diverse biological activities.
Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds in the benzofuran class have shown significant antibacterial properties against various strains of bacteria.
- Antinociceptive Effects : Some derivatives have demonstrated pain-relieving effects comparable to established analgesics like morphine .
- Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant for diseases like cancer .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Antimicrobial Studies : In a comparative study involving various benzofuran derivatives, this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibiotic agent .
- Pain Management Research : A study evaluating the antinociceptive effects of related compounds demonstrated that certain benzofuran derivatives provided significant pain relief in animal models. The results indicated that these compounds could be more effective than traditional analgesics at similar dosages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide (CAS 929471-28-3)
- Molecular Formula: C₂₆H₂₃NO₅
- Key Features : Replaces the thiophene-2-carboxamide group with a 2-methylbenzamide moiety.
- Higher lipophilicity due to the methylbenzene substituent may improve membrane permeability but reduce aqueous solubility compared to the thiophene analog .
N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide
- Molecular Formula: Not explicitly provided (estimated C₃₃H₃₀N₈O₅S).
- Key Features: Incorporates a quinoline-pyrimidine scaffold with a thiophene-2-carboxamide group.
- The cyano group and tetrahydrofuran-3-yl-oxy substituent may improve metabolic stability compared to the target compound .
N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide (CAS 898490-74-9)
- Molecular Formula: C₂₀H₁₇Cl₂NO₄S₂
- Key Features : Contains dichlorophenyl and sulfone groups alongside the thiophene-2-carboxamide.
- The sulfone group improves solubility in polar solvents compared to the target compound’s methoxy groups .
Physicochemical and Bioactive Properties: Tabulated Comparison
Research Findings and Implications
Thiophene vs. Benzamide Analogs :
- The thiophene-2-carboxamide group in the target compound offers stronger hydrogen-bonding capability compared to benzamide, which may enhance interactions with enzymatic active sites .
- However, benzamide analogs exhibit better blood-brain barrier penetration due to increased lipophilicity .
Impact of Halogenation and Sulfone Groups :
- The dichlorophenyl-sulfone analog’s chlorine atoms confer electrophilic properties, making it a candidate for covalent binding to cysteine residues in target proteins .
- Sulfone groups improve metabolic stability but may reduce cellular uptake due to higher polarity .
Quinoline-Pyrimidine Hybrids: The quinoline core in the pyrimidine analog enables intercalation into DNA or RNA, suggesting antitumor applications. Its larger size, however, may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
